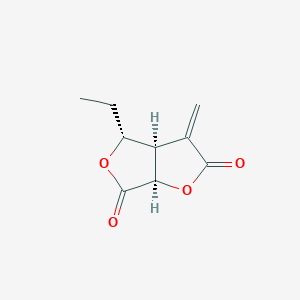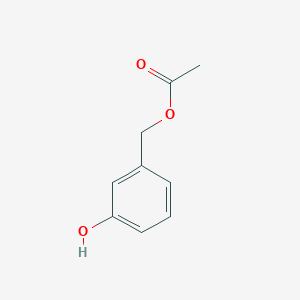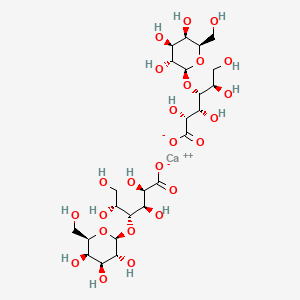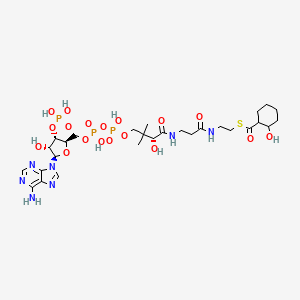
2-Hydroxycyclohexane-1-carbonyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxycyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxycyclohexane-1-carboxylic acid. It derives from a cyclohexane-1-carbonyl-CoA and a 2-hydroxycyclohexanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Biocatalysis
- 2-Hydroxycyclohexane-1-carbonyl-CoA and its derivatives are key intermediates in the enzymatic synthesis of complex organic molecules. Enzymes like carbonyl reductases are used for the desymmetric reduction of 1,3-cyclohexanediones, yielding stereoisomers of 3-hydroxycyclohexane-1-ones, which are valuable in synthesizing natural products and bioactive compounds (Zhu et al., 2021).
Anaerobic Metabolism and Aromatic Compound Degradation
- In anaerobic environments, specific enzymes such as benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase play a crucial role in the conversion of benzoyl-CoA under anoxic conditions, producing compounds like cyclohexa-1,5-diene-1-carbonyl-CoA and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (Boll et al., 2000). This process is essential in the anaerobic metabolism of aromatic compounds.
Bioconversion and Synthetic Methylotrophy
- Research has shown that enzymes like 2-hydroxyacyl-CoA lyase, which are involved in mammalian α-oxidation, can catalyze the ligation of carbonyl-containing molecules with formyl-CoA. This process is significant for one-carbon bioconversion, providing a new approach for synthetic methylotrophy and the synthesis of multi-carbon products from substrates like formaldehyde (Chou et al., 2019).
Environmental Microbiology and Degradation Pathways
- In the field of environmental microbiology, studies have focused on understanding how certain bacteria degrade complex hydrocarbons. Enzymes that convert 2-Hydroxycyclohexane-1-carbonyl-CoA play a pivotal role in these degradation pathways, which are critical for environmental remediation processes (Weyrauch et al., 2017).
Fundamental Biochemical Studies
- The biochemical properties and functions of various enzymes that interact with or produce 2-Hydroxycyclohexane-1-carbonyl-CoA have been extensively studied. This research contributes to a deeper understanding of fundamental biochemical processes and pathways, particularly in anaerobic conditions (Laempe et al., 1999).
Pharmaceutical and Chemical Synthesis
- The compound and its derivatives are employed in the synthesis of pharmaceuticals and complex organic molecules. Research in this area includes the development of novel synthetic routes and the exploration of catalytic processes for efficient production (Breit & Bigot, 2008).
Eigenschaften
Produktname |
2-Hydroxycyclohexane-1-carbonyl-CoA |
|---|---|
Molekularformel |
C28H46N7O18P3S |
Molekulargewicht |
893.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxycyclohexane-1-carbothioate |
InChI |
InChI=1S/C28H46N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-17,20-22,26,36,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,16?,17-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
OIFANTIHESWSAR-AZKLLKNGSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




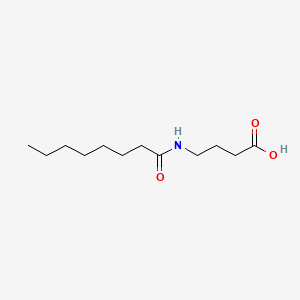
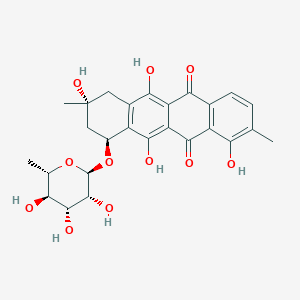
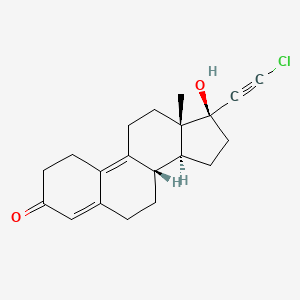

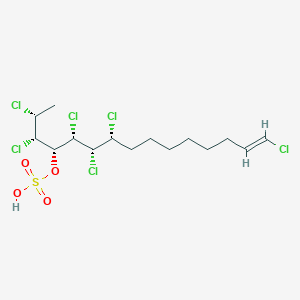
![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)

![3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one](/img/structure/B1244555.png)
